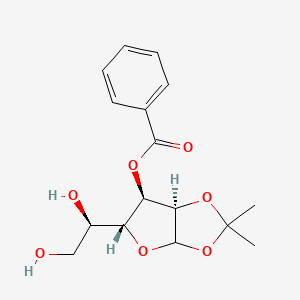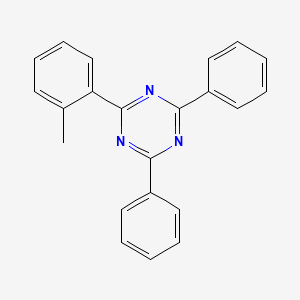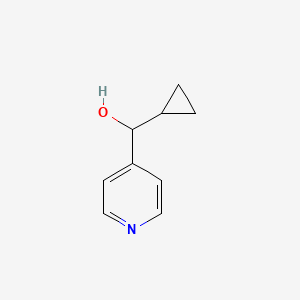
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose
Vue d'ensemble
Description
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose: is a synthetic organic compound with the molecular formula C16H20O7 . It is a derivative of D-allofuranose, a sugar molecule, and features protective groups such as isopropylidene and benzoyl. These protective groups are commonly used in carbohydrate chemistry to prevent unwanted reactions at specific hydroxyl groups during synthetic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose can be synthesized through a multi-step process involving the protection of hydroxyl groups and selective benzoylation. The typical synthetic route involves:
Protection of the hydroxyl groups: The hydroxyl groups at positions 1 and 2 of D-allofuranose are protected using acetone and an acid catalyst to form the isopropylidene group.
Selective benzoylation: The hydroxyl group at position 3 is then selectively benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of carbohydrate protection and selective functionalization are applied. Industrial processes would likely involve optimized reaction conditions, efficient purification techniques, and scalable procedures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose undergoes various chemical reactions, including:
Hydrolysis: The isopropylidene and benzoyl protective groups can be removed under acidic or basic conditions to yield the free sugar.
Oxidation: The compound can undergo oxidation reactions at the hydroxyl groups to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove protective groups.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid) are used for oxidation.
Major Products Formed:
Hydrolysis: Free D-allofuranose.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including nucleoside analogues.
Medicine: It is involved in the development of antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose primarily involves its role as a protected sugar derivative. The protective groups (isopropylidene and benzoyl) prevent unwanted reactions at specific hydroxyl groups, allowing for selective functionalization at other positions. This selective protection and deprotection strategy is crucial in the synthesis of complex carbohydrates and glycosides .
Comparaison Avec Des Composés Similaires
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another protected sugar derivative with similar protective groups.
3-O-Benzyl-1,2-O-isopropylidene-α-D-allofuranose: A compound with a benzyl protective group instead of benzoyl.
1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-α-D-glucofuranoside: A compound with additional benzoyl groups at positions 5 and 6.
Uniqueness: 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose is unique due to its specific combination of protective groups, which allows for selective functionalization and synthesis of complex molecules. Its structure provides a balance between stability and reactivity, making it a valuable intermediate in synthetic organic chemistry .
Propriétés
IUPAC Name |
[(5R,6R,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O7/c1-16(2)22-13-12(11(10(18)8-17)21-15(13)23-16)20-14(19)9-6-4-3-5-7-9/h3-7,10-13,15,17-18H,8H2,1-2H3/t10-,11-,12-,13-,15?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMGHHSPTSHJCW-DVKSKCSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)OC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@H](OC2O1)[C@@H](CO)O)OC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3259312.png)





![1,3-Dimethyl 2-[bis(dimethylamino)methylidene]propanedioate](/img/structure/B3259357.png)






